molecular formula C19H25N3O2 B4817622 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine

Cat. No.: B4817622
M. Wt: 327.4 g/mol
InChI Key: WVAPHRUMWSUIRT-UHFFFAOYSA-N
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Description

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine is a synthetic organic compound. It's a piperidine derivative, often synthesized for its potential pharmaceutical properties. The unique structure, combining a piperidine ring with an oxadiazole and a phenoxy group, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine typically involves several key steps:

  • Formation of the Oxadiazole Ring: : This can be achieved by reacting an amidoxime with an appropriate electrophile like a cyclopropylmethyl halide under basic conditions. The use of sodium hydroxide in an aqueous medium is common.

  • Methylation of the Oxadiazole Ring: : The resultant product is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

  • Coupling with 3-Methylphenol: : The final step involves coupling the oxadiazole derivative with 3-methylphenol, facilitated by a coupling agent like thionyl chloride.

Industrial Production Methods

On an industrial scale, these reactions are often optimized for yield and purity. The use of continuous flow reactors can enhance reaction efficiency and reduce waste. Typical conditions involve careful temperature control and the use of high-purity reactants to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The oxadiazole ring can undergo oxidation using agents like hydrogen peroxide, yielding an oxadiazole N-oxide.

  • Reduction: : Catalytic hydrogenation over palladium can reduce the oxadiazole ring, leading to a dihydro-oxadiazole derivative.

  • Substitution: : The phenoxy group can undergo nucleophilic substitution reactions when treated with strong nucleophiles such as sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid.

  • Reduction: : Palladium on carbon, hydrogen gas.

  • Substitution: : Sodium methoxide, methanol.

Major Products

  • Oxidation: : Oxadiazole N-oxides.

  • Reduction: : Dihydro-oxadiazole derivatives.

  • Substitution: : Phenoxy-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine is studied for its potential as a building block in the synthesis of more complex molecules. It provides a versatile platform for the development of new organic reactions and methodologies.

Biology

In biological research, this compound is explored for its binding affinity to various receptors and enzymes, making it a candidate for studying protein-ligand interactions.

Medicine

Industry

In the industrial realm, its unique structure makes it useful in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine exerts its effects often involves interaction with neural receptors or enzymes. The cyclopropylmethyl and oxadiazole moieties can interact with the hydrophobic and aromatic pockets of target proteins, respectively. This interaction can modulate the activity of neurotransmitter receptors or enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Compared to other piperidine derivatives, 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylphenoxy)piperidine exhibits a unique combination of structural features that differentiate it from compounds like piperidine itself, 4-phenoxypiperidine, and oxadiazole derivatives without the cyclopropylmethyl group. This unique structure imparts distinct pharmacological and physicochemical properties.

List of Similar Compounds

  • Piperidine

  • 4-Phenoxypiperidine

  • 3-(Cyclopropylmethyl)-1,2,4-oxadiazole

  • 1-(3-methylphenoxy)piperidine

The specific arrangement and types of substituents in this compound offer a distinct profile that is harnessed for its tailored biological and chemical applications.

Properties

IUPAC Name

3-(cyclopropylmethyl)-5-[[4-(3-methylphenoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-3-2-4-17(11-14)23-16-7-9-22(10-8-16)13-19-20-18(21-24-19)12-15-5-6-15/h2-4,11,15-16H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAPHRUMWSUIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCN(CC2)CC3=NC(=NO3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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